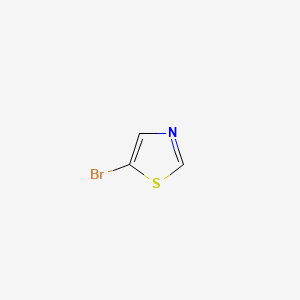
5-Bromothiazole
Cat. No. B1268178
M. Wt: 164.03 g/mol
InChI Key: DWUPYMSVAPQXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759366B2
Procedure details


A solution of Pd(OAc)2 (19 mg, 0.085 mmol) and butyl di-1-adamantyl phosphine (61 mg, 0.18 mmol) in THF (12.8 mL) was stirred for 15 min. Intermediate 10 (755 mg, 1.70 mmol), 5-bromo-1,3-thiazole (760 μL, 8.50 mmol), potassium fluoride (296 mg, 5.10 mmol), and water (4.25 mL) were then added, and the mixture was heated to 75° C. overnight. After cooling to rt, the mixture was diluted with 100 mL EtOAc and washed with 100 mL brine. A bright yellow solid remained undissolved on the walls of the separatory funnel, which was thus rinsed with 100 mL THF. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. Purification by Chromatography on silica gel (40 g; dry load; 100:0 to 50:50 hexanes:EtOAc over 25 minutes) provided N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine (449 mg, 1.12 mmol, 66%) as an off-white solid. MS APCI: [M+H]+ m/z 403.0. 1H NMR (400 MHz, (CD3)2CO): δ 9.46 (s, 1H); 9.03 (s, 1H); 8.89 (d, J=4.9 Hz, 1H); 8.32-8.26 (m, 2H); 8.16 (s, 1H); 7.59 (s, 1H); 7.33 (d, J=4.9 Hz, 1H). rhSYK activity=++.
Name
Intermediate 10
Quantity
755 mg
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC.[Br:26][C:27]1[CH:28]=[C:29]([NH:42][C:43]2[N:48]=[C:47]([C:49]([F:52])([F:51])[F:50])[CH:46]=[CH:45][N:44]=2)[CH:30]=[C:31](B2OC(C)(C)C(C)(C)O2)[CH:32]=1.Br[C:54]1[S:58][CH:57]=[N:56][CH:55]=1.[F-].[K+]>C1COCC1.CCOC(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2].O>[Br:26][C:27]1[CH:28]=[C:29]([NH:42][C:43]2[N:48]=[C:47]([C:49]([F:50])([F:51])[F:52])[CH:46]=[CH:45][N:44]=2)[CH:30]=[C:31]([C:54]2[S:58][CH:57]=[N:56][CH:55]=2)[CH:32]=1 |f:3.4,7.8.9|
|
Inputs


Step One
|
Name
|
Intermediate 10
|
|
Quantity
|
755 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)B1OC(C(O1)(C)C)(C)C)NC1=NC=CC(=N1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
760 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=CS1
|
|
Name
|
|
|
Quantity
|
296 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
4.25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
61 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
|
|
Name
|
|
|
Quantity
|
12.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
19 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 mL brine
|
WASH
|
Type
|
WASH
|
|
Details
|
was thus rinsed with 100 mL THF
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by Chromatography on silica gel (40 g; dry load; 100:0 to 50:50 hexanes:EtOAc over 25 minutes)
|
|
Duration
|
25 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)C1=CN=CS1)NC1=NC=CC(=N1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.12 mmol | |
| AMOUNT: MASS | 449 mg | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
